2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate
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Overview
Description
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate typically involves multi-step organic synthesis
Formation of 4-(((4-fluorobenzyl)oxy)methyl)piperidine:
React 4-fluorobenzyl chloride with piperidine in the presence of a base like potassium carbonate.
Use a suitable solvent such as dimethylformamide (DMF).
Maintain the reaction temperature around 80°C.
Nucleophilic Substitution Reaction:
Introduce 3-methoxyphenylacetic acid chloride to the previously formed 4-(((4-fluorobenzyl)oxy)methyl)piperidine.
Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Perform the reaction at room temperature.
Formation of Oxalate Salt:
React the free base of the compound with oxalic acid to form the oxalate salt.
Use a suitable solvent such as ethanol.
Filter and dry the final product under reduced pressure.
Industrial Production Methods
Industrial production typically follows a similar synthetic route but is scaled up using optimized reaction conditions to ensure efficiency and yield. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in ether solvents or catalytic hydrogenation.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted piperidine or aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating catalytic processes.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent, including analgesic or anti-inflammatory properties.
Biochemical Studies: Used to study enzyme interactions and receptor binding.
Medicine
Drug Development: Explored as a potential candidate in drug discovery for various ailments.
Diagnostics: May be used as a labeling agent in diagnostic imaging.
Industry
Material Science: Employed in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The exact mechanism of action depends on its specific application. Generally, the compound may exert its effects by:
Molecular Targets: Binding to specific proteins or receptors, altering their function.
Pathways: Modulating biochemical pathways involved in pain, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide
2-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate lies in the presence of the fluorobenzyl group, which can significantly influence its pharmacokinetic properties and biological activity. This compound's distinct structural features may offer advantages in terms of potency, selectivity, and metabolic stability compared to its analogs.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(3-methoxyphenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3.C2H2O4/c1-27-21-4-2-3-20(13-21)24-22(26)14-25-11-9-18(10-12-25)16-28-15-17-5-7-19(23)8-6-17;3-1(4)2(5)6/h2-8,13,18H,9-12,14-16H2,1H3,(H,24,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOOVLFSOBYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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